Glemanserin, (S)-

5-HT2A receptor binding enantioselectivity radioligand displacement

(S)-Glemanserin is the pharmacologically active (S)-enantiomer of glemanserin (MDL 11,939), a potent and selective serotonin 5-HT2A receptor antagonist. The INN-assigned compound glemanserin is a racemic mixture, but receptor binding and functional activity reside primarily in the (S)-enantiomer.

Molecular Formula C20H25NO
Molecular Weight 295.4 g/mol
CAS No. 132553-88-9
Cat. No. B12727825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlemanserin, (S)-
CAS132553-88-9
Molecular FormulaC20H25NO
Molecular Weight295.4 g/mol
Structural Identifiers
SMILESC1CN(CCC1C(C2=CC=CC=C2)O)CCC3=CC=CC=C3
InChIInChI=1S/C20H25NO/c22-20(18-9-5-2-6-10-18)19-12-15-21(16-13-19)14-11-17-7-3-1-4-8-17/h1-10,19-20,22H,11-16H2/t20-/m1/s1
InChIKeyAXNGJCOYCMDPQG-HXUWFJFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Glemanserin (CAS 132553-88-9): Enantiopure 5-HT2A Silent Antagonist for Receptor Pharmacology


(S)-Glemanserin is the pharmacologically active (S)-enantiomer of glemanserin (MDL 11,939), a potent and selective serotonin 5-HT2A receptor antagonist [1]. The INN-assigned compound glemanserin is a racemic mixture, but receptor binding and functional activity reside primarily in the (S)-enantiomer [2]. (S)-Glemanserin acts as a silent antagonist at the human 5-HT2A receptor, displaying neither intrinsic activity nor inverse agonism in β-arrestin recruitment assays, a functional profile that distinguishes it from several widely used 5-HT2A ligands . The compound is orally bioavailable and has been employed in preclinical models of opioid dependence, stress-induced behavior, and central serotonergic signaling .

Why Racemic Glemanserin, Volinanserin, or Generic 5-HT2A Antagonists Cannot Substitute for (S)-Glemanserin in Target Validation


Substituting (S)-glemanserin with racemic glemanserin, the successor compound volinanserin (MDL 100907), or the widely available ketanserin introduces critical confounds in experimental design. The (R)-enantiomer present in the racemate displays ~15-fold lower 5-HT2A receptor affinity . Volinanserin, while more potent at 5-HT2A (Ki = 0.36 nM), acts as an inverse agonist rather than a silent antagonist, constitutively suppressing basal receptor signaling and confounding interpretation in systems where receptor tone is a variable . Ketanserin exhibits only ~40-fold selectivity for 5-HT2A over 5-HT2C (human), whereas (S)-glemanserin achieves ~4,000-fold selectivity, and ketanserin additionally binds α1-adrenergic and histamine H1 receptors at therapeutic concentrations . These pharmacological differences are not interchangeable; they directly impact experimental outcomes in behavioral pharmacology, receptor trafficking studies, and any paradigm where silent antagonism without inverse agonism is required [1].

(S)-Glemanserin (CAS 132553-88-9): Head-to-Head Quantitative Differentiation Evidence Against Key Comparators


Enantiomer-Specific 5-HT2A Binding Affinity: (S)-Glemanserin vs. (R)-Glemanserin

(S)-Glemanserin demonstrates 15-fold higher affinity for the human 5-HT2A receptor compared to its (R)-enantiomer. This enantioselectivity means that racemic glemanserin, which contains 50% of the substantially less active (R)-enantiomer, requires approximately twice the total mass to achieve the same target engagement as the enantiopure (S)-form . For in vivo studies where dosing is limited by solubility or off-target effects, using the enantiopure compound directly reduces the chemical load and minimizes potential (R)-enantiomer-mediated confounds [1].

5-HT2A receptor binding enantioselectivity radioligand displacement

Functional Pharmacological Profile: Silent Antagonism vs. Inverse Agonism at 5-HT2A

In HEK293 cells expressing human 5-HT2A receptors, (S)-glemanserin acts as a silent antagonist (IC50 = 2.3 nM in β-arrestin recruitment assays), exhibiting no detectable intrinsic activity or inverse agonism . In contrast, volinanserin (MDL 100907), the fluorinated successor compound with higher 5-HT2A binding affinity (Ki = 0.36 nM), is functionally characterized as a 5-HT2A receptor inverse agonist, constitutively reducing basal receptor signaling [1]. This distinction is critical for experimental paradigms where preservation of basal 5-HT2A tone is required—such as studies of receptor upregulation, constitutive activity in disease models, or differentiation of ligand-directed signaling .

functional selectivity β-arrestin recruitment silent antagonist inverse agonism

5-HT2A/5-HT2C Selectivity Ratio: (S)-Glemanserin vs. Ketanserin

The racemic glemanserin (MDL 11,939) exhibits approximately 4,000-fold selectivity for human 5-HT2A (Ki = 2.5 nM) over human 5-HT2C (Ki ≈ 10,000 nM) . Ketanserin, a widely used comparator 5-HT2A antagonist, shows only ~40-fold selectivity for human 5-HT2A (Ki = 2.5 nM) over human 5-HT2C (Ki = 100 nM) . The (S)-enantiomer, with its higher 5-HT2A affinity (Ki = 0.8 nM), is expected to exhibit an even greater selectivity window, although direct 5-HT2C Ki measurements for the isolated (S)-enantiomer are not publicly available as a head-to-head comparison. At doses required for complete 5-HT2A occupancy, ketanserin engages 5-HT2C receptors, confounding interpretation in behavioral and neurochemical studies .

receptor subtype selectivity 5-HT2C off-target binding selectivity ratio

In Vivo Efficacy in Opioid Dependence Models: Racemic MDL 11,939 vs. Untreated Controls

Racemic MDL 11,939 (0.5 mg/kg, i.p.) significantly suppressed the expression of morphine-induced behavioral sensitization and prevented naloxone-precipitated withdrawal symptoms in morphine-dependent mice [1]. Specifically, MDL 11,939 pretreatment blocked acute morphine-induced hyperlocomotion, suppressed sensitized locomotor responses upon morphine re-challenge after a 5-day washout, and attenuated withdrawal signs (jumping, body weight loss) when administered prior to naloxone in morphine-dependent animals [1]. Ketanserin and volinanserin have not been systematically evaluated in this specific opioid dependence paradigm with equivalent endpoints, making direct cross-compound comparison infeasible. However, the demonstrated in vivo efficacy of the 5-HT2A antagonist chemotype in this model supports the translational relevance of (S)-glemanserin for studies of opioid use disorder .

opioid withdrawal behavioral sensitization in vivo pharmacology

Broad Receptor Selectivity Profile: MDL 11,939 vs. Multi-Receptor 5-HT2A Antagonists

MDL 11,939 (racemic glemanserin) displays low or negligible affinity for 5-HT1, 5-HT3, α-adrenergic, dopaminergic D2, cholinergic muscarinic, histaminergic, and opiate receptors [1]. This contrasts with ketanserin, which binds α1-adrenergic receptors and histamine H1 receptors at concentrations near its 5-HT2A Ki, and with volinanserin, which shows measurable binding to 5-HT2C (Ki = 88 nM) and α1-adrenergic receptors (Ki = 128 nM) . The (S)-enantiomer, by virtue of its higher 5-HT2A affinity, further widens the selectivity margin against these ancillary targets. For in vivo studies where polypharmacology can confound behavioral readouts—particularly cardiovascular effects via α1 blockade or sedation via H1 antagonism—(S)-glemanserin offers a cleaner pharmacological tool .

off-target profiling receptor selectivity ancillary pharmacology

Preclinical Cardiac Safety Pharmacology: Class III Antiarrhythmic Activity of MDL 11,939

MDL 11,939 (racemic glemanserin) was identified as a class III antiarrhythmic agent in anesthetized dogs, prolonging ventricular effective refractory period without significant effects on cardiac conduction [1]. This property is unrelated to 5-HT2A antagonism and represents an ancillary pharmacological activity that must be accounted for in experimental designs involving cardiac endpoints. Neither ketanserin nor volinanserin has been profiled for class III antiarrhythmic activity in comparable models, making this a distinguishing—though not necessarily advantageous—feature of the glemanserin chemotype . Researchers using (S)-glemanserin in cardiovascular or combined CNS-cardiovascular studies should be aware of this ancillary ion channel activity and control for it with appropriate comparators .

cardiac electrophysiology class III antiarrhythmic ancillary pharmacology

High-Value Application Scenarios for (S)-Glemanserin (CAS 132553-88-9) in Preclinical Research


Receptor Pharmacology: Differentiating Silent Antagonism from Inverse Agonism at 5-HT2A

(S)-Glemanserin is the tool of choice for experiments designed to isolate neutral 5-HT2A receptor blockade from inverse agonist-mediated suppression of constitutive activity. In recombinant HEK293 systems, its silent antagonist profile (IC50 = 2.3 nM; zero intrinsic activity in β-arrestin recruitment) enables clean pharmacological dissection of ligand-directed signaling bias . Comparative studies pairing (S)-glemanserin with volinanserin (inverse agonist) can quantitatively resolve the contribution of basal 5-HT2A tone to cellular phenotypes, an experimental design not achievable with racemic glemanserin or non-selective antagonists [1].

Behavioral Neuroscience: Opioid Dependence and Withdrawal Models Requiring 5-HT2A Isolation

For preclinical studies of opioid use disorder, (S)-glemanserin provides the highest-affinity enantiopure 5-HT2A antagonist chemotype validated in morphine dependence models. Racemic MDL 11,939 (0.5 mg/kg i.p.) suppressed behavioral sensitization and naloxone-precipitated withdrawal in mice . The (S)-enantiomer, with 15-fold higher 5-HT2A affinity than the (R)-enantiomer, is predicted to achieve equivalent or superior efficacy at lower doses, reducing total drug exposure and minimizing (R)-enantiomer-related off-target effects [1]. Its ~4,000-fold 5-HT2A/5-HT2C selectivity is essential for attributing behavioral effects specifically to 5-HT2A blockade [2].

Cardiovascular-CNS Interface Studies Requiring Awareness of Ancillary Ion Channel Activity

(S)-Glemanserin's documented class III antiarrhythmic activity (ventricular effective refractory period prolongation in anesthetized dogs) makes it a uniquely informative compound for studies at the cardiovascular–CNS interface. Researchers investigating serotonergic modulation of cardiac electrophysiology can leverage this ancillary property as a positive control, while CNS-focused investigators must exclude cardiac confounds by including a comparator 5-HT2A antagonist lacking class III activity (e.g., ketanserin, noting its own α1-adrenergic liability) [1]. This dual pharmacology makes (S)-glemanserin a valuable reference standard for cardiac safety pharmacology screening panels [2].

Chemical Biology: Structure–Activity Relationship Studies on the 5-HT2A Piperidine Methanol Scaffold

As the prototype 5-HT2A-selective piperidine methanol ligand from which volinanserin (fluorinated analogue) was derived , (S)-glemanserin serves as the essential non-fluorinated reference compound for SAR studies. Its (S)-enantiomer Ki of 0.8 nM provides the baseline affinity benchmark against which fluorinated, methoxylated, or linker-modified analogues are compared [1]. Procurement of the enantiopure (S)-form is mandatory for accurate SAR interpretation, as racemic mixtures obscure stereochemical contributions to affinity and selectivity [2].

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